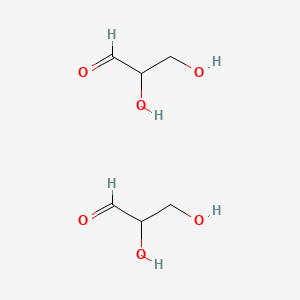
2,3-dihydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is the simplest of all common aldoses and exists as a sweet, colorless crystalline solid. This compound plays a crucial role as an intermediate in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanal can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide and a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from glycerol is a common laboratory method that could be scaled up for industrial purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Substitution: Various glyceraldehyde derivatives depending on the substituents used.
Scientific Research Applications
2,3-Dihydroxypropanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropanal involves its role as an intermediate in metabolic pathways. It participates in glycolysis and the pentose phosphate pathway, where it is involved in the conversion of glucose to pyruvate and the production of NADPH . In cancer research, it has been observed to inhibit cancer cell growth by interfering with cellular metabolism .
Comparison with Similar Compounds
Dihydroxyacetone: Another triose monosaccharide with a similar structure but differs in the position of the carbonyl group.
Erythrose: A tetrose monosaccharide with an additional carbon atom.
Threose: Another tetrose monosaccharide with a different stereochemistry.
Uniqueness: 2,3-Dihydroxypropanal is unique due to its role as a configurational standard for carbohydrates and its involvement in essential metabolic pathways . Its ability to selectively inhibit cancer growth without affecting normal tissues also sets it apart from other similar compounds .
Properties
CAS No. |
23147-59-3; 26793-98-6; 56-82-6 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
2,3-dihydroxypropanal |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |
InChI Key |
NGNVWCSFFIVLAR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)O)O.C(C(C=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


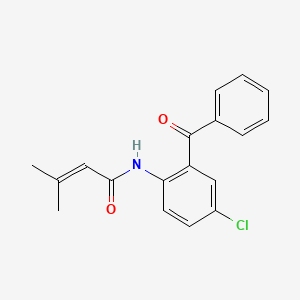
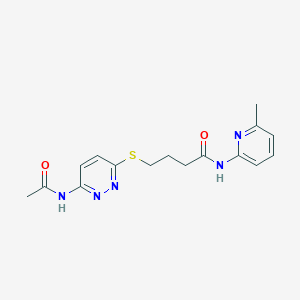
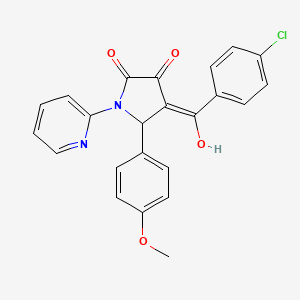
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)
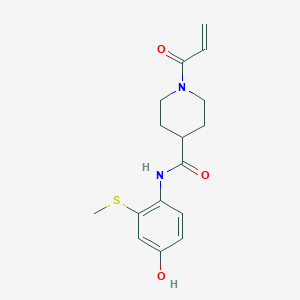

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2687691.png)
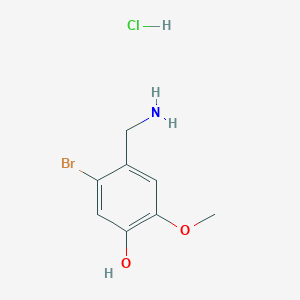
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
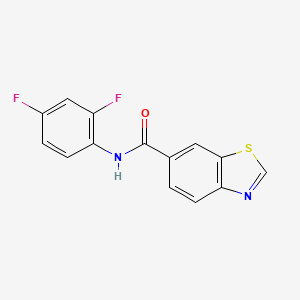
![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)
